![molecular formula C11H8BrNO3S B3078859 (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 1055980-72-7](/img/structure/B3078859.png)
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
The compound “(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that have a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a 3-bromo-4-methoxyphenyl group, which is a phenyl group substituted with a bromine atom at the 3-position and a methoxy group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would consist of a thiazolidine ring with a double bond between the 5-position carbon and a carbon of the 3-bromo-4-methoxyphenyl group . The 2,4-dione indicates the presence of two carbonyl groups at the 2 and 4 positions of the thiazolidine ring .Chemical Reactions Analysis
Thiazolidinediones can undergo a variety of chemical reactions, including oxidation, reduction, and various addition reactions . The presence of the bromine atom in the 3-bromo-4-methoxyphenyl group could make this compound a good candidate for nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point . The methoxy group could increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique
Corrosion Inhibition
Thiazolidinedione derivatives, including compounds structurally related to "(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione," have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Studies have shown that these compounds exhibit significant inhibition efficiency, which increases with concentration. The adsorption of these inhibitors on mild steel surfaces obeys the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitor molecules and the metal surface, which is crucial for protecting the metal against corrosion (Yadav et al., 2015).
Antimicrobial Activity
Derivatives of thiazolidinedione, similar in structure to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potent inhibitory activity against several pathogenic strains of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans. This highlights their potential as lead compounds for the development of new antimicrobial agents (Stana et al., 2014).
Anticancer Activity
Thiazolidinedione derivatives have also been evaluated for their anticancer activities. One study on thiazacridine derivatives, which share a structural motif with "this compound," demonstrated their ability to inhibit DNA topoisomerase I activity and induce apoptosis in tumor cells. These findings suggest a promising avenue for the development of new anticancer therapeutics (Barros et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3S/c1-16-8-3-2-6(4-7(8)12)5-9-10(14)13-11(15)17-9/h2-5H,1H3,(H,13,14,15)/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNLJTNNQJEBIE-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169626 | |
| Record name | (5Z)-5-[(3-Bromo-4-methoxyphenyl)methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1055980-72-7 | |
| Record name | (5Z)-5-[(3-Bromo-4-methoxyphenyl)methylene]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1055980-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z)-5-[(3-Bromo-4-methoxyphenyl)methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



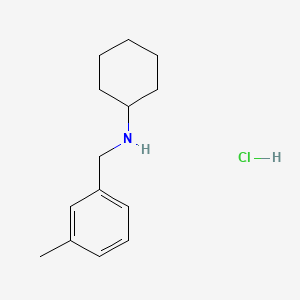
![2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline](/img/structure/B3078787.png)
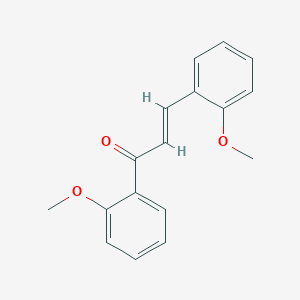
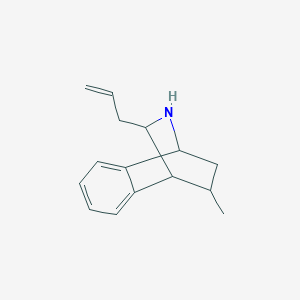
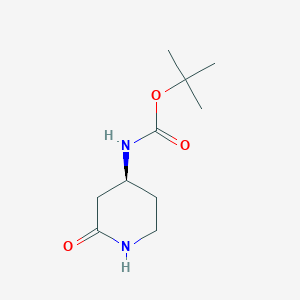
![7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3078810.png)
![7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3078816.png)
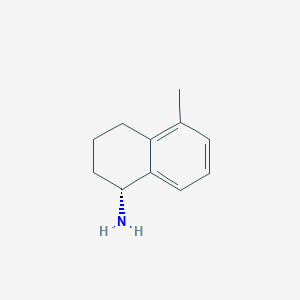
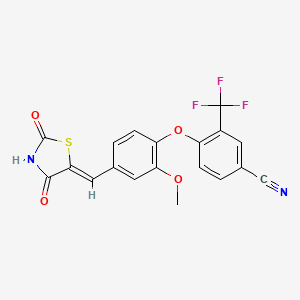
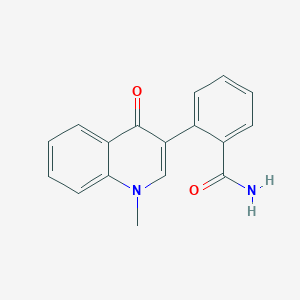

![Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1)](/img/structure/B3078866.png)
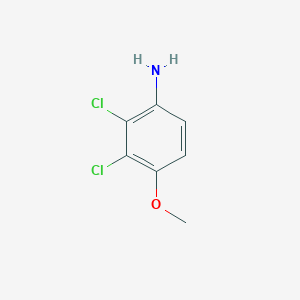
![Rel-((1S,5R)-4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B3078872.png)